Bis(3,5-difluorophenyl)phosphine

Description

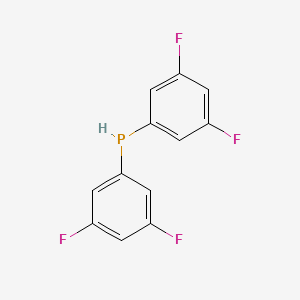

Bis(3,5-difluorophenyl)phosphine is a secondary phosphine featuring two 3,5-difluorophenyl substituents bonded to a phosphorus atom. The fluorine substituents confer moderate electron-withdrawing effects, making this compound a versatile ligand in transition-metal catalysis and a precursor for synthesizing phosphine oxides or metal complexes. Its structure balances electronic modulation and steric accessibility, enabling applications in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

CAS No. |

183268-31-7 |

|---|---|

Molecular Formula |

C12H7F4P |

Molecular Weight |

258.15 g/mol |

IUPAC Name |

bis(3,5-difluorophenyl)phosphane |

InChI |

InChI=1S/C12H7F4P/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6,17H |

InChI Key |

ZFMQKOWCDKKBIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)PC2=CC(=CC(=C2)F)F)F |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis

- Bis(3,5-difluorophenyl)phosphine serves as a chiral ligand in various catalytic reactions. It has been utilized in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylation reactions, showcasing its effectiveness in producing enantiomerically enriched compounds .

Transition Metal Complex Formation

- The compound's ability to form stable complexes with transition metals enhances its utility in catalysis. Research indicates that this compound can modify the electronic properties of metal centers, which is crucial for optimizing reaction conditions and improving yields .

Synthesis of New Ligands

Development of Aminophosphines

- The synthesis of new bidentate aminophosphines based on this compound has been reported. These ligands exhibit unique electronic properties due to the fluorinated aryl substituents, making them suitable for various catalytic applications . The introduction of different substituents allows for tuning their properties to enhance catalytic performance.

Case Studies

Implications and Future Directions

The applications of this compound extend beyond traditional catalytic roles. Its ability to influence electronic properties and stability in metal complexes opens avenues for further research into novel ligand design and optimization strategies. Future studies could focus on:

- Expanding the library of derivatives to explore their reactivity.

- Investigating their role in photocatalysis and sustainable chemistry.

- Exploring potential applications in materials science due to their unique electronic characteristics.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

Bis(3,5-difluorophenyl)phosphine acts as a strong ligand for transition metals, forming stable complexes critical for catalysis. For example:

-

Palladium Complexation : Reacts with [Pd₂(PP)₂(μ-Cl)₂][BArF₂₄]₂ (PP = bis(phosphino)ferrocene) to cleave the dimer and form [Pd(PP)(PR₃)Cl][BArF₂₄], where PR₃ represents the phosphine ligand . This reaction is sterically sensitive, with bulkier ligands slowing the process.

-

Electrochemical Behavior : Cyclic voltammetry studies reveal oxidation potentials dependent on phosphine substituents, with fluorinated derivatives showing enhanced stability in radical intermediates .

Nucleophilic Addition and Substitution

The phosphorus atom undergoes nucleophilic attacks on electrophilic substrates:

-

Grignard Reagent Reactions : Reacts with aryl Grignard reagents to form tertiary phosphine derivatives, leveraging the electron-withdrawing fluorine groups to enhance nucleophilicity.

-

Coupling with Aryl Triflates : Participates in palladium-catalyzed cross-couplings with aryl triflates (e.g., 8 in Scheme 3 of ), yielding N-acetylaminophosphine oxides in moderate to high yields (54–85%) under optimized conditions .

Asymmetric Catalysis

-

Michael Additions : Forms zwitterionic intermediates (e.g., 2–12 ) that enable asymmetric Michael additions, followed by cyclization to generate β-amino α-diazo carbonyl compounds (e.g., 2–11 ) .

-

Cycloadditions : Facilitates [3 + 2] cycloadditions between α-diazoacetates and β-trifluoromethyl enones to produce trifluoromethylated pyrazolines .

Hydrogenation Catalysis

-

Regiocontrol in Naphthalene Reduction : Enables selective hydrogenation of naphthalenes (e.g., 5m , 5n ) with high stereocontrol (cis:trans = 10:1 for 6m ) .

Comparative Reactivity with Analogues

The fluorinated substituents confer distinct electronic and steric properties compared to non-fluorinated phosphines:

| Property | This compound | Bis(4-methoxyphenyl)phosphine |

|---|---|---|

| Electron Effect | Strongly electron-withdrawing | Electron-donating |

| Nucleophilicity | Enhanced | Moderate |

| Metal Binding Strength | Higher | Lower |

| Catalytic Efficiency | Superior in redox cycles | Limited by oxidation |

Radical-Mediated Transformations

-

Trifluoromethylation : Participates in photocatalytic trifluoromethylation of alkenes via SET (single-electron transfer) with Togni reagent II, forming CF₃ radicals and regenerating the phosphine catalyst .

-

Hydrodefluorination : Catalyzes selective C–F bond activation in polyfluorinated aromatics (e.g., decafluorobiphenyl) using silanes as reductants .

Functional Group Transformations

-

Phosphine Oxide Formation : Oxidizes to this compound oxide (1 ), a precursor for secondary phosphine oxides, via reactions with diethyl phosphonate and Grignard reagents .

-

Proton Transfer Reactions : Generates ylide intermediates (e.g., 2–80 ) in allylic amination processes, enabling intramolecular Michael additions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic Effects of Substituents

The electronic properties of arylphosphines are heavily influenced by substituents on the aromatic rings. Below is a comparison of key analogs:

| Compound | Substituent | Electronic Effect | Basicity (Relative) |

|---|---|---|---|

| Bis(3,5-difluorophenyl)phosphine | -F | Moderate electron-withdrawing | Intermediate |

| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine | -CF₃ | Strong electron-withdrawing | Low |

| Bis(3,5-dimethylphenyl)phosphine | -CH₃ | Electron-donating | High |

- Fluorine vs. Trifluoromethyl : The CF₃ group in Bis[3,5-bis(trifluoromethyl)phenyl]phosphine exerts stronger electron-withdrawing effects than fluorine, significantly reducing phosphorus basicity and enhancing oxidative addition rates in Pd-catalyzed reactions .

- Fluorine vs.

Steric and Reactivity Profiles

Steric bulk and substituent arrangement influence catalytic activity and synthetic utility:

| Compound | Steric Bulk | Reaction Yield (Example) | Byproduct Formation |

|---|---|---|---|

| This compound | Moderate | 65–95% (Suzuki-Miyaura coupling) | 2–12% homocoupling |

| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine | High | 36–98% (Atherton-Todd reaction) | Not reported |

| Bis(3,5-dimethylphenyl)phosphine | Moderate | 92% (Coupling with phosphine oxide) | Minimal |

- This compound : Exhibits moderate steric hindrance, enabling efficient cross-coupling with boronic acids while minimizing homocoupling byproducts (e.g., 95% yield for heptafluorobiphenyl synthesis) .

- Bis[3,5-bis(trifluoromethyl)phenyl]phosphine : High steric bulk and electron deficiency make it effective in catalyzing Atherton-Todd reactions but may limit substrate scope in sterically demanding systems .

- Bis(3,5-dimethylphenyl)phosphine: Methyl groups enhance solubility in nonpolar solvents but may reduce reactivity in electron-deficient systems .

Thermal and Chemical Stability

Phosphine oxides derived from these compounds exhibit varying thermal stability:

| Compound (Oxide Form) | Melting Point (°C) | Decomposition Tendency |

|---|---|---|

| This compound oxide | Not reported | Moderate |

| BATFPO (Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide) | 228 | High |

| Bis(3,5-dimethylphenyl)phosphine oxide | Not reported | Low |

- BATFPO : The trifluoromethyl groups enhance thermal stability (Tm = 228°C) due to increased molecular rigidity and fluorine-mediated intermolecular interactions .

- This compound oxide : Expected to exhibit lower thermal stability than BATFPO but higher than methyl-substituted analogs due to fluorine’s electronegativity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(3,5-difluorophenyl)phosphine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves reacting 3,5-difluorophenyl Grignard or lithium reagents with phosphorus trichloride. Variations in solvent (e.g., THF vs. ether), temperature (−78°C to room temperature), and stoichiometry significantly affect yield. For example, lower temperatures minimize side reactions in analogous phosphine syntheses .

- Data Analysis : Compare yields and purity (via P NMR or HPLC) across methods. For instance, a table might show:

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | −78 | 72 | 98 |

| Ether | 0 | 65 | 95 |

Q. How can researchers characterize the electronic and steric properties of this compound for ligand design?

- Methodology : Use P NMR to assess electron-donating capacity (lower chemical shift indicates stronger σ-donor ability). Tolman Electronic Parameter (TEP) calculations via IR spectroscopy of CO stretching frequencies in metal carbonyl complexes (e.g., Rh(CO)Cl(L)) provide quantitative metrics .

- Steric Analysis : Employ Cone Angle calculations using crystallographic data or computational modeling (e.g., DFT) to evaluate ligand bulkiness .

Q. What are the challenges in handling and storing this compound due to air sensitivity?

- Best Practices : Use Schlenk-line techniques under inert gas (N/Ar) for synthesis and storage. Purge solvents with degassing protocols, and store the compound in amber vials at −20°C to prevent oxidation to phosphine oxide .

Advanced Research Questions

Q. How does this compound compare to analogous ligands (e.g., trisubstituted arylphosphines) in catalytic cross-coupling reactions?

- Methodology : Conduct comparative kinetic studies in Suzuki-Miyaura couplings (e.g., Pd-catalyzed aryl-aryl bond formation). Monitor turnover frequency (TOF) and catalyst lifetime via in situ F NMR or GC-MS. Fluorine substituents may enhance electron-withdrawing effects, accelerating oxidative addition but potentially hindering transmetallation .

- Data Contradictions : Some studies report higher activity for fluorinated ligands due to increased Lewis acidity, while others note reduced stability under harsh conditions. Systematic screening of substrates (e.g., electron-deficient vs. electron-rich aryl halides) resolves these discrepancies .

Q. What computational approaches validate the ligand’s role in stabilizing transition states in asymmetric catalysis?

- Methodology : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in enantioselective reactions (e.g., hydrogenation). Compare energy barriers for diastereomeric pathways. Fluorine’s inductive effects may polarize metal centers, altering selectivity .

- Case Study : A DFT study of [Ru(this compound)] complexes in ketone hydrogenation could reveal how fluorine substituents influence dihedral angles and π-backbonding .

Q. How do solvent and additive effects modulate the ligand’s performance in photoredox catalysis?

- Experimental Design : Use a factorial design (e.g., 2 matrix) to test solvent polarity (DMF vs. toluene), light intensity, and additives (e.g., Hünig’s base). Measure reaction rates and quantum yields via UV-Vis spectroscopy .

- Key Findings : Polar aprotic solvents may enhance charge separation in photoexcited states, while bulky bases mitigate proton-coupled electron transfer (PCET) side reactions .

Q. What strategies resolve contradictions in reported catalytic activity between academic and industrial studies?

- Root Cause Analysis : Industrial scales often face mass transfer limitations absent in lab batches. Use dimensionless analysis (e.g., Damköhler number) to assess kinetic vs. diffusion control. Scale-down experiments with high-speed imaging or microreactors isolate variables .

- Case Example : A discrepancy in Buchwald-Hartwig amination yields might arise from inefficient mixing of aryl halide and amine substrates in large reactors. Microfluidic setups validate this hypothesis .

Methodological Guidance

- Synthetic Optimization : Apply Taguchi or orthogonal experimental design to simultaneously vary temperature, solvent, and stoichiometry, minimizing trial count while maximizing data robustness .

- Data Interpretation : Use multivariate regression (e.g., PCA) to deconvolute electronic vs. steric contributions in catalytic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.